4-Methoxy-2,3,6-trimethylphenol

Catalog No.
S707328
CAS No.
53651-61-9
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2,3,6-trimethylphenol

CAS Number

53651-61-9

Product Name

4-Methoxy-2,3,6-trimethylphenol

IUPAC Name

4-methoxy-2,3,6-trimethylphenol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5,11H,1-4H3

InChI Key

SJIRRMZHJWPOCJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1O)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)OC

The exact mass of the compound 4-Methoxy-2,3,6-trimethylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxy-2,3,6-trimethylphenol (CAS 53651-61-9) is a substituted aromatic ether. As a phenol with its hydroxyl group protected by methylation, its primary value is in multi-step organic synthesis where controlled, sequential reactions are critical. This compound is structurally analogous to 2,3,6-trimethylphenol, a key industrial precursor for the synthesis of 2,3,5-trimethylhydroquinone (TMHQ), a core intermediate for Vitamin E production [REFS-1, REFS-2]. The compound has also been identified as a phytochemical in the methanolic seed extract of *Nigella sativa* [3], making it relevant as an analytical standard for natural product research.

Direct substitution of 4-Methoxy-2,3,6-trimethylphenol for its non-methoxylated analog, 2,3,6-trimethylphenol (TMP), is impractical in established industrial workflows for Vitamin E synthesis. The high-efficiency oxidation of TMP to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) is a critical, high-yield step in the process [1]. Using the 4-methoxy variant requires introducing a dedicated, upstream demethylation step to first convert it into TMP [2]. This additional reaction adds significant process complexity, energy requirements, and raw material costs (e.g., specific catalysts and reagents), making it economically non-viable as a drop-in substitute for large-scale production where process efficiency is paramount.

Process Inefficiency: An Added Demethylation Step vs. Direct Industrial Feedstock

The established industrial synthesis of Vitamin E intermediate 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) utilizes 2,3,6-trimethylphenol (TMP) as the direct starting material. This oxidation step is exceptionally efficient, with multiple catalytic systems achieving >99% yield and up to 99.5% selectivity under optimized conditions [REFS-1, REFS-2]. In contrast, 4-Methoxy-2,3,6-trimethylphenol must first undergo O-demethylation to yield TMP before it can enter this pathway. While this demethylation can be high-yielding (e.g., 94-97%), it necessitates an entirely separate process step requiring harsh conditions such as high temperatures (200-250 °C), high pressure, and specific acid catalysts like HCl, H2SO4, or FeCl3 [3].

Evidence DimensionRequired steps to produce key intermediate TMBQ
Target Compound Data2 Steps: 1. Demethylation (yields 94-97% [<a href="https://lirias.kuleuven.be/retrieve/512546" target="_blank">3</a>]) followed by 2. Oxidation.
Comparator Or Baseline2,3,6-Trimethylphenol (TMP): 1 Step: Direct Oxidation (yield >99% [REFS-1, REFS-2]).
Quantified DifferenceIntroduces an additional, resource-intensive process step compared to the established industrial precursor.
ConditionsTMP Oxidation: Catalytic, various systems [REFS-1, REFS-2]. Demethylation: High temperature (250 °C), pressure (50 bar), and mineral acid catalyst (HCl) [<a href="https://lirias.kuleuven.be/retrieve/512546" target="_blank">3</a>].

For bulk synthesis of Vitamin E intermediates, procuring this compound adds process steps, complexity, and cost compared to using the industry-standard precursor, 2,3,6-trimethylphenol.

Workflow Advantage: Utility as a Protected Phenol for Multi-Step Synthesis

The 4-methoxy group serves as a robust protecting group for the phenolic hydroxyl. This is advantageous in complex synthetic sequences where reactions must be directed elsewhere on a molecule without interference from a reactive, acidic phenol. Comparators like 2,3,6-trimethylphenol would undergo undesired side-reactions (e.g., O-acylation, O-alkylation) under many standard conditions. Procuring 4-Methoxy-2,3,6-trimethylphenol provides the latent phenol in a protected state, which can be deprotected late-stage using established methods [1].

Evidence DimensionReactivity of Phenolic Hydroxyl
Target Compound DataProtected (as methyl ether); stable to many reagents until deliberate deprotection.
Comparator Or Baseline2,3,6-Trimethylphenol: Unprotected; reactive under basic, acylating, or alkylating conditions.
Quantified DifferenceQualitative difference in chemical reactivity, enabling orthogonal synthesis strategies.
ConditionsGeneral organic synthesis conditions.

This compound is the correct choice for researchers designing multi-step syntheses that require a protected trimethylphenol core, simplifying the workflow by avoiding separate protection/deprotection steps.

Application Specificity: Verified Natural Product Identity for Analytical Use

4-Methoxy-2,3,6-trimethylphenol has been definitively identified by GC-MS analysis as a bioactive phytochemical present in the methanolic seed extract of *Nigella sativa* [1]. This is in contrast to synthetic intermediates like 2,3,6-trimethylphenol, which are primarily products of industrial synthesis from feedstocks like m-cresol [2].

Evidence DimensionSource
Target Compound DataConfirmed natural product constituent [<a href="https://www.researchgate.net/publication/287993077_Analysis_of_bioactive_chemical_compounds_of_Nigella_sativa_using_gas_chromatography-mass_spectrometry" target="_blank">1</a>].
Comparator Or Baseline2,3,6-Trimethylphenol: Primarily an industrial synthetic product [<a href="https://patents.google.com/patent/EP0032974A1/en" target="_blank">2</a>].
Quantified DifferenceNatural vs. synthetic origin.
ConditionsAnalytical identification via GC-MS in plant extract.

This compound is essential for procurement as a certified analytical standard for researchers quantifying phytochemicals in *Nigella sativa* or related botanicals.

Core Building Block in Multi-Step Synthesis Requiring a Latent Phenol

Ideal for complex organic synthesis projects where the trimethylphenol moiety is required but the free hydroxyl group would interfere with earlier reaction steps. The methoxy group acts as a stable protecting group, allowing for transformations elsewhere before a final-stage demethylation to reveal the active phenol [1].

Analytical Reference Standard for Natural Product Chemistry

As a confirmed phytochemical in plants such as *Nigella sativa*, this compound is the correct choice for use as a quantitative analytical standard in chromatography-based methods (e.g., GC-MS, HPLC) for botanical extract analysis and quality control [2].

Research-Scale Precursor for Novel Vitamin E Analogs and Derivatives

While inefficient for bulk production of standard Vitamin E, this compound is a valuable precursor for medicinal chemists creating novel, methoxy-substituted analogs of tocopherol or its intermediates for structure-activity relationship (SAR) studies and drug discovery programs.

XLogP3

2

Other CAS

53651-61-9

Wikipedia

4-Methoxy-2,3,6-trimethylphenol

Dates

Last modified: 08-15-2023
Uyanik et al. Chemoselective oxidative generation of ortho-quinone methides and tandem transformations. Nature Chemistry, DOI: 10.1038/s41557-020-0433-4, published online 23 March 2020

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